molecular formula C9H18N2O5 B1391795 5-amino-N,N-dimethylpentanamide oxalic acid salt CAS No. 1221792-33-1

5-amino-N,N-dimethylpentanamide oxalic acid salt

Cat. No. B1391795
M. Wt: 234.25 g/mol
InChI Key: BVOSXDAPTCFIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N,N-dimethylpentanamide oxalic acid salt is a chemical compound with the CAS Number: 1221792-33-1 . It has a linear formula of C9H18N2O5 and a molecular weight of 234.25 . It is a solid substance and is not intended for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O.C2H2O4/c1-9(2)7(10)5-3-4-6-8;3-1(4)2(5)6/h3-6,8H2,1-2H3;(H,3,4)(H,5,6) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . The country of origin is GB .

Scientific Research Applications

  • Chemical Properties and Safety Information

  • Structural Modification of Natural Products

  • Multicomponent Solids Formation

  • Pharmaceutical Applications

  • N-Methylation of Amides and Related Compounds

  • Chemical Synthesis

  • Crystal Engineering

    • Method: The salt screening has been performed by mechanochemical and solvent crystallization processes. Single crystals of the anhydrous salts in 1:1 and 2:1 nucleobase:coformer molar ratio were obtained by solution crystallization and elucidated by single-crystal X-ray analysis .
    • Results: Six new multicomponent solids of 9-ethyladenine and oxalic acid have been detected and characterized .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-N,N-dimethylpentanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C2H2O4/c1-9(2)7(10)5-3-4-6-8;3-1(4)2(5)6/h3-6,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOSXDAPTCFIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,N-dimethylpentanamide oxalic acid salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-N,N-dimethylpentanamide oxalic acid salt
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5-amino-N,N-dimethylpentanamide oxalic acid salt
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5-amino-N,N-dimethylpentanamide oxalic acid salt

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